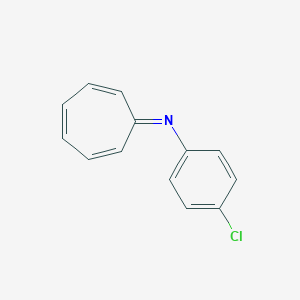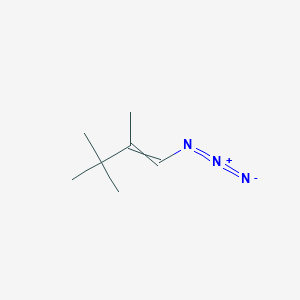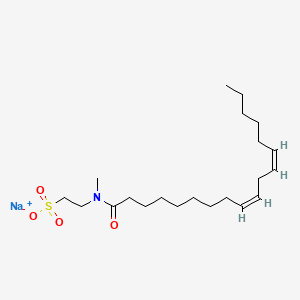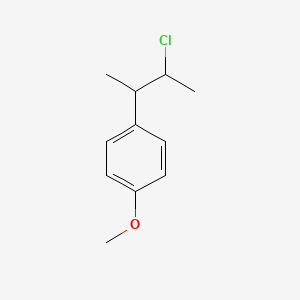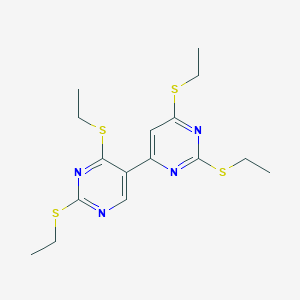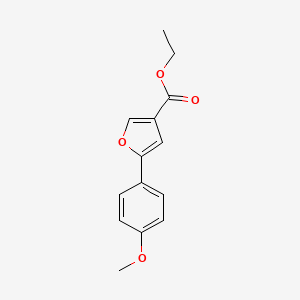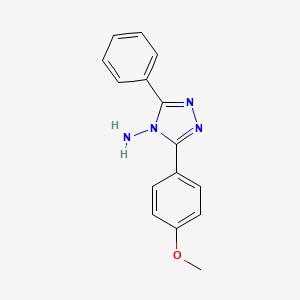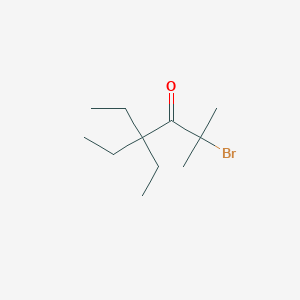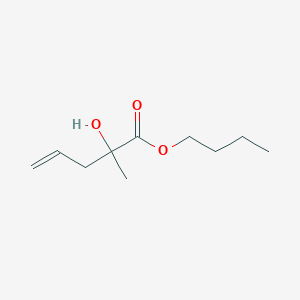![molecular formula C11H9Cl2NO2 B14513380 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene CAS No. 62666-43-7](/img/structure/B14513380.png)
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is an organic compound characterized by the presence of a dichlorocyclopropyl group attached to an ethenyl chain, which is further connected to a nitrobenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene typically involves the following steps:
Formation of the Dichlorocyclopropyl Group: The dichlorocyclopropyl group can be synthesized through the dichlorocarbenation of an appropriate alkene.
Attachment to the Ethenyl Chain: The dichlorocyclopropyl group is then attached to an ethenyl chain through a coupling reaction.
Introduction of the Nitrobenzene Ring: The final step involves the nitration of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as described above. The choice of solvents, catalysts, and reaction parameters is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂/Pd, NaBH₄, acidic or basic conditions.
Substitution: Halogens (Cl₂, Br₂), sulfuric acid (H₂SO₄), nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.
Applications De Recherche Scientifique
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions .
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties .
Medicine: Investigated for its potential use in drug development and as a pharmacological tool .
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science .
Mécanisme D'action
The mechanism of action of 1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-methoxybenzene: Similar structure with a methoxy group instead of a nitro group .
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-chlorobenzene: Similar structure with a chloro group instead of a nitro group .
Uniqueness
1-[2-(2,2-Dichlorocyclopropyl)ethenyl]-4-nitrobenzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
62666-43-7 |
|---|---|
Formule moléculaire |
C11H9Cl2NO2 |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
1-[2-(2,2-dichlorocyclopropyl)ethenyl]-4-nitrobenzene |
InChI |
InChI=1S/C11H9Cl2NO2/c12-11(13)7-9(11)4-1-8-2-5-10(6-3-8)14(15)16/h1-6,9H,7H2 |
Clé InChI |
ZSBRXPWQKUIHSM-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



